2-methyl-2-(pyridin-4-yl)butan-1-amine
CAS No.: 1506462-48-1
Cat. No.: VC11593328
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1506462-48-1 |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | 2-methyl-2-pyridin-4-ylbutan-1-amine |
| Standard InChI | InChI=1S/C10H16N2/c1-3-10(2,8-11)9-4-6-12-7-5-9/h4-7H,3,8,11H2,1-2H3 |
| Standard InChI Key | ISOHTTPMGOAWFY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(CN)C1=CC=NC=C1 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises a pyridin-4-yl group (aromatic ring with nitrogen at the 4-position) attached to a 2-methylbutan-1-amine chain. Key features include:
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Branched aliphatic chain: A four-carbon backbone with a methyl group at the second carbon and a primary amine at the terminal position.
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Pyridine ring: Provides aromaticity and potential hydrogen-bonding capabilities via the lone electron pair on nitrogen .
The SMILES notation and InChIKey confirm this configuration .
Table 1: Structural and Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | |
| Molecular weight | 192.30 g/mol |
| Predicted CCS (Ų) [M+H]+ | 137.6 |
| SMILES | CCC(C)(CN)C1=CC=NC=C1 |
| Aromaticity | Pyridine ring (6π electrons) |
Synthesis and Analytical Characterization
Analytical Data
Mass spectrometry: Predicted adducts include [M+H]+ at m/z 165.13863 and [M+Na]+ at m/z 187.12057, with collision cross-sections aiding in structural confirmation .
Nuclear Magnetic Resonance (NMR): Expected signals include:
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Pyridine protons: δ 8.5–7.5 ppm (aromatic region).
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Aliphatic protons: δ 2.5–1.0 ppm (methyl and methylene groups) .
Biological Activity and Research Applications
Table 2: Research Applications of Pyridine-Amines
| Application Area | Mechanism of Action |
|---|---|
| Antiviral research | Inhibition of viral replication machinery |
| Fluorescent probes | Chelation of metal ions for imaging |
| Enzyme modulation | Allosteric regulation of catalytic sites |
Comparative Analysis with Structural Analogs
Key Differentiators
2-Methyl-2-(pyridin-4-yl)butan-1-amine distinguishes itself from related compounds through:
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